2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-7(11)4-8-2-3-9(6-13)10(12)5-8/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUCHIAFBHFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)C#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 4 Cyano 3 Fluorophenyl 1 Propene
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.indeanfrancispress.comscitepress.org For 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, the primary disconnection points are the carbon-carbon bond of the propene unit and the carbon-bromine bond.
Two main retrosynthetic strategies can be envisioned:
Strategy A: Late-stage Bromination. The C-Br bond is disconnected first, leading to the precursor 3-(4-cyano-3-fluorophenyl)-1-propene (B1323584). This intermediate can be further disconnected at the C-C bond between the aromatic ring and the allyl group, leading to a 4-cyano-3-fluorophenyl derivative and a three-carbon building block.
Strategy B: Early-stage Bromination. The C-C bond of the propene unit is disconnected first, suggesting a coupling reaction between a brominated three-carbon synthon and a 4-cyano-3-fluorophenyl metallic or organometallic reagent.
Strategy A is often more practical as it allows for the late-stage introduction of the bromine atom, potentially simplifying the handling of intermediates. This strategy will be the focus of the subsequent sections.
| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |
| C-Br bond | 3-(4-cyano-3-fluorophenyl)-1-propene | Brominating agent (e.g., NBS) | Allylic Bromination |
| Ar-C bond | 4-cyano-3-fluorobenzyl halide | Allyl organometallic reagent | Nucleophilic Substitution |
| C=C bond | 4-cyano-3-fluorobenzaldehyde | Wittig reagent (e.g., (bromomethyl)triphenylphosphonium bromide) | Wittig Olefination |
Precursor Synthesis and Functionalization Pathways
The successful synthesis of the target compound hinges on the efficient preparation of key precursors.
A crucial precursor is a functionalized 4-cyano-3-fluorophenyl moiety, such as 4-cyano-3-fluorobenzaldehyde or 4-cyano-3-fluorobenzyl bromide.
The synthesis of 4-cyano-3-fluorobenzyl bromide has been reported starting from 3-bromo-4-fluorobenzaldehyde. tandfonline.com The aldehyde is first converted to the corresponding nitrile, 3-cyano-4-fluorobenzaldehyde, via reaction with copper(I) cyanide in N-methylpyrrolidinone (NMP). tandfonline.com Subsequent reduction of the aldehyde functionality with sodium borohydride (B1222165) yields 4-cyano-3-fluorobenzyl alcohol. tandfonline.com Finally, the alcohol is converted to the desired benzyl (B1604629) bromide using N-bromosuccinimide (NBS) and triphenylphosphine. tandfonline.com
An alternative approach to 4-cyano-3-fluorobenzyl bromide involves the radical bromination of 3-cyano-4-fluorotoluene with NBS and a radical initiator like benzoyl peroxide. tandfonline.com However, this method can lead to a mixture of mono- and di-brominated products, necessitating challenging purification. tandfonline.com
With the 4-cyano-3-fluorophenyl precursor in hand, the next step is the introduction of the propene scaffold. Several established methods can be employed:
Wittig Reaction: This reaction is a widely used method for alkene synthesis from aldehydes or ketones. stackexchange.commnstate.eduorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org In this case, 4-cyano-3-fluorobenzaldehyde can be reacted with a suitable phosphorus ylide, such as the one generated from allyl bromide and triphenylphosphine, to form 3-(4-cyano-3-fluorophenyl)-1-propene. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. stackexchange.comwikipedia.org
Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. organic-chemistry.orgbeilstein-journals.orgwikipedia.orglibretexts.orgyoutube.com For instance, 4-bromo-2-fluorobenzonitrile (B28022) could be coupled with propene in the presence of a palladium catalyst and a base to yield 3-(4-cyano-3-fluorophenyl)-1-propene. The Heck reaction typically exhibits good stereoselectivity, favoring the formation of the E-isomer. youtube.com
Grignard Reaction: 4-cyano-3-fluorobenzyl bromide can react with allylmagnesium bromide in a nucleophilic substitution reaction to form the desired allylbenzene (B44316) derivative.
| Reaction | Starting Material | Reagent | Product | Key Features |
| Wittig Reaction | 4-cyano-3-fluorobenzaldehyde | Allylphosphonium ylide | 3-(4-cyano-3-fluorophenyl)-1-propene | Forms C=C bond; stereoselectivity can be controlled. stackexchange.comwikipedia.org |
| Heck Reaction | 4-bromo-2-fluorobenzonitrile | Propene, Pd catalyst, base | 3-(4-cyano-3-fluorophenyl)-1-propene | Forms Ar-C bond; typically high E-selectivity. youtube.com |
| Grignard Reaction | 4-cyano-3-fluorobenzyl bromide | Allylmagnesium bromide | 3-(4-cyano-3-fluorophenyl)-1-propene | Forms C-C bond via nucleophilic substitution. |
Olefin Bromination and Regioselective Approaches to the 2-Bromo-1-propene System
The final step in the proposed synthesis is the regioselective bromination of 3-(4-cyano-3-fluorophenyl)-1-propene to introduce the bromine atom at the 2-position of the propene chain.
Allylic Bromination with N-Bromosuccinimide (NBS):
Allylic bromination is the most common method for introducing a bromine atom at the carbon adjacent to a double bond. wikipedia.orgchemistrysteps.comyoutube.comchadsprep.comlibretexts.orgyoutube.commasterorganicchemistry.com The reagent of choice for this transformation is N-bromosuccinimide (NBS), typically used in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. wikipedia.org
The reaction proceeds via a free radical chain mechanism. A bromine radical abstracts an allylic hydrogen from the substrate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂, which is present in low concentrations, to form the allylic bromide and a new bromine radical, propagating the chain. The use of NBS is advantageous as it maintains a low concentration of Br₂, which minimizes the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.com
In the case of 3-(4-cyano-3-fluorophenyl)-1-propene, allylic bromination would be expected to yield a mixture of two constitutional isomers due to the two possible resonance structures of the intermediate allylic radical. youtube.com This would lead to the desired this compound as well as 1-bromo-3-(4-cyano-3-fluorophenyl)-1-propene. The ratio of these products would depend on the relative stability of the two radical intermediates and the steric hindrance at each reactive site.
Stereocontrolled Synthesis of the Chemical Compound (e.g., Z/E Isomer Control)
The double bond in this compound can exist as either the Z or E isomer. Controlling the stereochemistry of this double bond is a crucial aspect of the synthesis.
One approach to achieve stereocontrol is through the use of stereoselective olefination reactions during the introduction of the propene scaffold. For instance, certain modifications of the Wittig reaction, such as the Schlosser modification, can provide high selectivity for the E-alkene, while unstabilized ylides often favor the Z-alkene. wikipedia.org
Alternatively, stereoselective synthesis of vinyl bromides can be achieved through other methods. For example, the bromoboration of propyne (B1212725) with BBr₃ has been shown to proceed with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. organic-chemistry.orgnih.govacs.orgnih.gov This intermediate can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, with a suitable 4-cyano-3-fluorophenyl organometallic reagent to furnish the desired (Z)-2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene with high stereochemical purity. organic-chemistry.orgnih.govacs.orgnih.gov
A practical, stereoselective preparation of (E)- and (Z)-2-bromo-2-pentenes has also been described starting from trans-2-methyl-2-pentenoic acid, indicating that stereoisomers of similar compounds can be selectively synthesized. tandfonline.com
Catalytic Methods in the Synthesis of the Chemical Compound
Catalytic methods can offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of synthesizing this compound, palladium-catalyzed reactions are particularly relevant.
As mentioned in section 2.2.2, the Heck reaction provides a catalytic route to introduce the propene scaffold. organic-chemistry.orgbeilstein-journals.orgwikipedia.orglibretexts.orgyoutube.com This reaction, catalyzed by palladium complexes, allows for the coupling of an aryl halide with an alkene. wikipedia.org The choice of palladium precursor, ligands, base, and reaction conditions can influence the efficiency and selectivity of the reaction. beilstein-journals.org
Furthermore, if a retrosynthetic approach involving a coupling reaction with a pre-brominated propene unit is considered (Strategy B), palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions would be highly valuable. For instance, 4-cyano-3-fluorophenylboronic acid could be coupled with a 2-bromo-1-propene derivative under palladium catalysis.
The development of efficient palladium-catalyzed methods for the synthesis of related compounds, such as 2-aryl propionic acids via a Heck coupling and subsequent carbonylation, highlights the power of this catalytic approach. nih.govnih.gov
Novel and Sustainable Synthetic Routes for this compound
In recent years, the principles of green chemistry have driven the development of novel and sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. For the synthesis of this compound, these principles can be applied to both the crucial carbon-carbon bond formation and the subsequent bromination step.
Olefination via Horner-Wadsworth-Emmons (HWE) Reaction:
A key intermediate, 3-(4-cyano-3-fluorophenyl)-1-propene, can be synthesized from 3-cyano-4-fluorobenzaldehyde through an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method over the traditional Wittig reaction due to its superior stereoselectivity, typically favoring the formation of the (E)-alkene, and the easier removal of the phosphate (B84403) byproduct, which is water-soluble. researchgate.netyoutube.com
Novel and sustainable adaptations of the HWE reaction focus on the use of milder bases and environmentally benign solvents. Traditional HWE reactions often employ strong bases like sodium hydride, which can be hazardous on a large scale. The use of milder bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) in combination with lithium chloride has been shown to be effective for base-sensitive substrates. wikipedia.org
Furthermore, solvent choice is a critical aspect of sustainable synthesis. While polar aprotic solvents like THF or DMF are common, recent advancements have explored solvent-free conditions or the use of greener solvents. For instance, mechanochemical methods, such as ball milling, have been successfully applied to Wittig-type reactions, often eliminating the need for bulk solvents and reducing reaction times.
Table 1: Illustrative Conditions for Sustainable Horner-Wadsworth-Emmons Olefination
| Entry | Aldehyde Substrate | Phosphonate (B1237965) Reagent | Base/Conditions | Solvent | Yield (%) | Stereoselectivity (E:Z) |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | DBU, LiCl | Acetonitrile (B52724) | 95 | >98:2 |
| 2 | 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | K2CO3 | Water | 88 | >99:1 |
| 3 | 4-Chlorobenzaldehyde | Diethyl benzylphosphonate | Solid K3PO4 | Solvent-free (Ball Milling) | 92 | 85:15 |
This table presents illustrative data for analogous reactions to demonstrate the potential for sustainable HWE conditions.
Allylic Bromination with N-Bromosuccinimide (NBS):
The subsequent conversion of 3-(4-cyano-3-fluorophenyl)-1-propene to the target molecule involves a selective allylic bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for a low, controlled concentration of bromine, which favors radical substitution at the allylic position over electrophilic addition to the double bond. contractpharma.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com
Sustainable approaches to allylic bromination focus on minimizing the use of hazardous solvents and developing catalytic methods. Traditionally, chlorinated solvents like carbon tetrachloride have been used, but these are now largely phased out due to environmental concerns. Greener alternatives include acetonitrile or performing the reaction in aqueous media. researchgate.net
Recent research has also explored aerobic oxidative bromination, which utilizes a bromide source (like HBr or NaBr) and an oxidant, often air or molecular oxygen, in the presence of a catalyst. This approach offers a more atom-economical and environmentally friendly alternative to traditional methods.
Process Optimization and Scalability Considerations
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and consideration of scalability factors. For the multi-step synthesis of this compound, each stage presents unique challenges and opportunities for improvement.
Optimization of the Horner-Wadsworth-Emmons Reaction:
The efficiency and selectivity of the HWE reaction are influenced by several parameters, including the choice of base, solvent, temperature, and the structure of the phosphonate reagent. For an electron-deficient substrate like 3-cyano-4-fluorobenzaldehyde, the reaction is generally facile. Optimization would focus on:
Base Selection: While strong bases ensure complete deprotonation of the phosphonate, milder bases are safer for large-scale operations. A screening of bases like DBU, potassium carbonate, or lithium hydroxide (B78521) could identify the optimal balance between reactivity and safety.
Solvent and Concentration: The reaction concentration can significantly impact reaction rates and product isolation. Highly concentrated or even solvent-free conditions can improve throughput, but may require more robust temperature control to manage exotherms.
Work-up Procedure: The water-soluble nature of the phosphate byproduct is a key advantage of the HWE reaction for scalability. researchgate.netyoutube.com Optimizing the extraction process to minimize solvent usage and facilitate product isolation is crucial.
Optimization and Scale-up of Allylic Bromination:
Allylic bromination with NBS is a radical reaction, and its optimization and scale-up require careful control of reaction initiation and propagation.
Initiation: The reaction is typically initiated by light (photochemical) or a radical initiator (e.g., AIBN). For large-scale production, photochemical reactors in a continuous-flow setup can offer better control over irradiation and temperature, leading to improved selectivity and safety. wikipedia.org
Temperature Control: Radical reactions can be exothermic. Maintaining a consistent temperature is critical to prevent side reactions and ensure regioselectivity. The use of jacketed reactors with efficient cooling systems is essential for scale-up.
Continuous-Flow Processing: Transferring the bromination step to a continuous-flow system can offer significant advantages in terms of safety, as the reaction volume at any given time is small. It also allows for precise control over reaction parameters, leading to higher yields and purity. wikipedia.org The development of continuous-flow processes for photochemical brominations has demonstrated significant improvements in conversion rates and selectivity compared to batch processes. wikipedia.org
Table 2: Key Parameters for Process Optimization and Scale-up
| Reaction Step | Parameter | Optimization Goal | Scalability Consideration |
| HWE Olefination | Base | Use of milder, less hazardous bases | Safety, cost, and handling on a large scale |
| Solvent | Minimize volume, use of green solvents | Throughput, environmental impact, and cost | |
| Temperature | Lowering reaction temperature | Energy consumption and process safety | |
| Work-up | Efficient extraction of byproduct | Solvent recycling and waste reduction | |
| Allylic Bromination | Initiation | Controlled radical generation | Use of continuous-flow photoreactors for safety and efficiency |
| Temperature | Precise control of exotherm | Prevention of runaway reactions and side products | |
| Reagent Addition | Slow addition of NBS | Control of bromine concentration to maintain selectivity | |
| Process Type | Batch vs. Continuous-flow | Continuous-flow for enhanced safety and control |
By systematically optimizing these parameters, a robust, safe, and economically viable process for the synthesis of this compound can be developed, aligning with the modern demands for sustainable and scalable chemical manufacturing. The integration of green chemistry metrics, such as atom economy and process mass intensity (PMI), throughout the development process can further guide the optimization towards a more sustainable synthesis. rsc.orgmdpi.comacs.orgrsc.org
Chemical Reactivity and Transformation Studies of 2 Bromo 3 4 Cyano 3 Fluorophenyl 1 Propene
Reactions Involving the Bromo-Alkene Functionality
The bromo-alkene group in 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is the focal point of its reactivity, enabling a range of synthetic manipulations.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a vinyl bromide such as this compound, these reactions would involve the coupling of the vinyl group with various organometallic reagents.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the vinyl bromide with an organoboron compound, typically a boronic acid or ester. This would result in the substitution of the bromine atom with the organic group from the boron reagent. nih.govlibretexts.org
Sonogashira Coupling: In a Sonogashira reaction, the vinyl bromide would be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgfrontiersin.org This would lead to the formation of a conjugated enyne.
Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of the vinyl bromide with an alkene, which would result in the formation of a new, more substituted alkene. ccspublishing.org.cnbrynmawr.edu
A review of the scientific literature and patent databases did not yield specific examples of Suzuki, Sonogashira, or Heck reactions being performed on this compound. Research in this area would be valuable to expand the synthetic utility of this intermediate.
Nucleophilic attack on the bromo-alkene functionality of this compound is a key transformation, most notably in the synthesis of the anti-cancer drug, Apalutamide.
Detailed research findings indicate that this compound serves as a crucial electrophile in the final steps of Apalutamide synthesis. The reaction involves the nucleophilic attack of a thiohydantoin derivative on the benzylic carbon of the bromo-propene moiety, leading to the displacement of the bromide ion and the formation of the final drug product. This reaction is a cornerstone of several patented synthetic routes to Apalutamide. cmu.eduresearchgate.netpku.edu.cn
Table 1: Nucleophilic Substitution in the Synthesis of Apalutamide
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |
|---|
The alkene moiety in this compound could potentially participate in radical reactions. The presence of the bromine atom might also allow it to act as an initiator in certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP).
However, a thorough search of the available scientific literature did not reveal any specific studies on the radical reactions or its use as a polymerization initiator for this compound. Generally, styrenic compounds can undergo radical polymerization, and the electronic nature of the substituents on the phenyl ring can influence the polymerization rate. cmu.edu
The double bond in this compound could potentially act as a dipolarophile in [3+2] dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. This would lead to the formation of five-membered heterocyclic rings.
Despite the potential for such transformations, no specific examples of cycloaddition reactions involving this compound have been reported in the surveyed scientific literature.
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. In principle, this compound could undergo cross-metathesis with other olefins in the presence of a suitable catalyst (e.g., Grubbs' or Schrock's catalyst) to yield new substituted alkenes.
A comprehensive literature search did not uncover any studies describing the use of this compound in olefin metathesis reactions.
The alkene double bond in this compound is susceptible to reduction, typically through catalytic hydrogenation. This process would involve the addition of hydrogen across the double bond to yield the corresponding saturated bromo-propane derivative. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Specific instances of the hydrogenation of this compound are not detailed in the available scientific literature.
Reactivity of the Cyano- and Fluoro-Substituted Phenyl Moiety
The reactivity of the aromatic core in this compound is intricately governed by the electronic interplay of the cyano (-CN) and fluoro (-F) substituents. These groups modulate the electron density of the phenyl ring, thereby influencing its susceptibility to attack by electrophiles and nucleophiles, and also direct the regiochemical outcome of such reactions.
Aromatic Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution:
The 4-cyano-3-fluorophenyl group is generally deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of both the cyano and fluoro groups. wikipedia.orgmsu.edu The cyano group deactivates the ring through both inductive and resonance effects, while the fluorine atom exerts a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect. libretexts.org
The directing effects of these substituents are crucial in determining the position of substitution. The cyano group is a meta-director, while the fluorine atom is an ortho-, para-director. libretexts.org In the case of this compound, the positions on the aromatic ring are numbered as follows:
Considering the directing effects:
The cyano group at position 4 directs incoming electrophiles to position 2 and 6 (meta positions).
The fluorine atom at position 3 directs incoming electrophiles to position 2 and 5 (ortho and para positions, respectively).
The allyl group at position 1 is an activating group and an ortho-, para-director, influencing positions 2 and 6.
The positions are therefore influenced as follows:
Position 2: Activated by the allyl group, and a target for both the fluoro and cyano directing effects.
Position 5: Directed by the fluorine atom.
Position 6: Activated by the allyl group and directed by the cyano group.
Therefore, electrophilic substitution, if forced to occur under harsh conditions, would likely yield a mixture of products with substitution at positions 2, 5, and 6, with the precise ratio depending on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the 4-cyano-3-fluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine. nih.govlibretexts.org The strong electron-withdrawing cyano group, positioned para to the fluorine, significantly stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, thereby facilitating the displacement of the fluoride (B91410) ion. youtube.comresearchgate.net
The general mechanism for SNAr at the C-F bond is as follows:
Nucleophilic attack: A nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).
Leaving group departure: The fluoride ion is eliminated, and the aromaticity of the ring is restored.
Common nucleophiles that can participate in such reactions include alkoxides, phenoxides, thiolates, and amines. researchgate.net The reaction of this compound with a strong nucleophile would be expected to selectively displace the fluorine atom over the bromine on the aromatic ring, as the C-F bond is activated by the para-cyano group. youtube.com
Transformations of the Cyano Group (e.g., Hydrolysis, Reduction, Cyclization)
The cyano group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net
Hydrolysis:
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgorganic-chemistry.orgresearchgate.net
Acid-catalyzed hydrolysis: Heating this compound with a strong acid like hydrochloric acid or sulfuric acid would convert the cyano group into a carboxylic acid, yielding 4-(2-bromoallyl)-2-fluorobenzoic acid. libretexts.org
Base-catalyzed hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by acidification, would also result in the formation of the corresponding carboxylic acid. libretexts.org
| Reaction | Reagents | Product |
| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat | 4-(2-bromoallyl)-2-fluorobenzoic acid |
| Base Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | 4-(2-bromoallyl)-2-fluorobenzoic acid |
Reduction:
The cyano group can be reduced to a primary amine using various reducing agents.
Catalytic Hydrogenation: Hydrogenation in the presence of a metal catalyst such as palladium, platinum, or nickel would reduce the nitrile to a primary amine, affording [4-(2-bromoallyl)-2-fluorophenyl]methanamine.
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation.
| Reaction | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | [4-(2-bromoallyl)-2-fluorophenyl]methanamine |
| Chemical Reduction | 1. LiAlH₄; 2. H₂O | [4-(2-bromoallyl)-2-fluorophenyl]methanamine |
Cyclization:
The cyano group, in conjunction with a neighboring functional group, can participate in cyclization reactions to form heterocyclic systems. For instance, if the allylic bromide were to be converted to a nucleophilic species, intramolecular cyclization onto the nitrile could be envisioned. More commonly, ortho-lithiated aryl nitriles can undergo cyclization with various electrophiles. While not directly applicable to the starting material, derivatization could lead to precursors for such cyclizations. nih.govresearchgate.net
Electronic and Steric Effects of Fluorine on Aromatic Reactivity
The fluorine atom at position 3 exerts a significant influence on the reactivity of the aromatic ring through both electronic and steric effects.
Electronic Effects:
Inductive Effect (-I): Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack and activating it for nucleophilic attack. wikipedia.org
Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is weaker than its inductive effect but still plays a role in directing electrophiles to the ortho and para positions.
The net result of these opposing effects is a strong deactivation of the ring towards EAS, but with ortho, para-directing character. For SNAr, the strong inductive withdrawal is the dominant factor that activates the ring for nucleophilic attack.
Steric Effects:
The fluorine atom is relatively small, so its steric hindrance is generally less significant than that of a bromine or iodine atom. However, it can still influence the regioselectivity of reactions by sterically shielding the adjacent ortho position (position 2) to some extent, potentially favoring attack at the less hindered para position (position 5) in electrophilic substitutions.
Chemoselectivity and Regioselectivity in Multi-Functional Transformations
The presence of multiple reactive sites in this compound—the allylic bromide, the carbon-fluorine bond on the aromatic ring, and the cyano group—presents challenges and opportunities in terms of chemoselectivity and regioselectivity.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, the allylic bromide is expected to be significantly more reactive than the C-F bond. nih.gov Palladium(0) catalysts readily undergo oxidative addition with C(sp³)-Br bonds under milder conditions than those typically required for the activation of C-F bonds. nih.gov This difference in reactivity allows for selective functionalization at the allylic position while leaving the fluoro-substituted aromatic ring intact.
For example, in a Suzuki coupling reaction with an arylboronic acid, the reaction would be expected to proceed selectively at the allylic bromide to form a C-C bond, as depicted in the following table:
| Reaction | Coupling Partner | Catalyst System | Expected Major Product |
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 3-Aryl-3-(4-cyano-3-fluorophenyl)-1-propene |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | 1-(4-cyano-3-fluorophenyl)-4-phenyl-1,4-pentadiene |
Conversely, under conditions designed for nucleophilic aromatic substitution (e.g., a strong nucleophile at elevated temperatures), the C-F bond, activated by the para-cyano group, would be the preferred site of reaction over the allylic bromide, which would be more prone to SN2 displacement. Careful selection of reagents and reaction conditions is therefore paramount to achieving the desired transformation.
Cascade and Tandem Reactions Utilizing this compound
The multifunctional nature of this compound makes it a potential substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. researchgate.net
One plausible tandem reaction could involve an initial palladium-catalyzed cross-coupling at the allylic bromide, followed by a subsequent transformation of the cyano group. For instance, a Heck reaction with an acrylate (B77674) ester could be followed by in-situ hydrolysis of the nitrile to the carboxylic acid. nih.gov
A more complex cascade could be initiated by a reaction that generates a new reactive intermediate. For example, a palladium-catalyzed intramolecular Heck-type cyclization could be envisioned if a suitable tethered olefin is introduced into the molecule. However, without specific literature precedents for this exact substrate, such cascade pathways remain speculative but represent an area for potential synthetic exploration. A tandem Suzuki-cyanation reaction has been reported for 2-halopyridines, suggesting that sequential cross-coupling and cyanation could be a viable strategy for related systems. rsc.org
Mechanistic Investigations of Reactions Involving 2 Bromo 3 4 Cyano 3 Fluorophenyl 1 Propene
Isotopic Labeling Experiments for Mechanistic Elucidation
There is no information available in the scientific literature regarding the use of isotopic labeling to investigate the reaction mechanisms of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.
Characterization of Reactive Intermediates and Transition States
No experimental or computational studies characterizing reactive intermediates (such as carbocations, radicals, or carbanions) or transition states in reactions of this compound have been reported.
Role of Catalysts and Additives in Directing Reaction Mechanisms
While the structure of this compound suggests it could be a substrate for various catalytic processes (e.g., palladium-catalyzed cross-coupling reactions), no specific studies detailing the role of catalysts or additives in directing its reaction mechanisms are available.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 3 4 Cyano 3 Fluorophenyl 1 Propene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons and the protons of the bromo-propene moiety. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The vinylic protons (=CH₂) would appear as doublets, and the benzylic proton (-CH-) would likely be a triplet, with coupling to the vinylic protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info The spectrum would show distinct signals for the nitrile carbon (C≡N), the carbons of the aromatic ring (with C-F and C-CN carbons identified by their characteristic shifts and coupling to ¹⁹F), and the carbons of the propene group. docbrown.info Combining ¹H and ¹³C NMR data with two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the definitive assignment of all proton and carbon signals and confirms the connectivity of the molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 7.50 - 7.80 | 115 - 135 | Complex multiplets due to H-H and H-F coupling. |
| Vinylic =CH₂ | 5.50 - 6.00 | ~120 | Two distinct signals, likely doublets. |
| Allylic -CHBr | 4.50 - 5.00 | ~40-50 | Signal for the carbon bearing the bromine. |
| Aromatic C-F | - | ~160-165 (d, ¹JCF ≈ 250 Hz) | Large one-bond coupling constant with ¹⁹F. |
| Aromatic C-CN | - | ~110-115 | Quaternary carbon. |
| Aromatic C-CH | - | ~140-145 | Quaternary carbon attached to the propene group. |
| Nitrile C≡N | - | ~117 | Characteristic shift for a nitrile carbon. |
Advanced Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Advanced mass spectrometry techniques are critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide a mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. whitman.edu The molecular ion peak ([M]⁺) would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of a bromine radical ([M-Br]⁺), which is a common fragmentation for allylic bromides, and cleavage of the bond between the phenyl ring and the propene chain. docbrown.infonih.gov Further fragmentation could involve the loss of HCN from the cyanophenyl group.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Molecular Formula: C₁₀H₆BrFN Exact Mass: 238.9695 (for ⁷⁹Br)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
| 239/241 | [C₁₀H₆BrFN]⁺ | Molecular ion peak, showing the Br isotope pattern. |
| 160 | [C₁₀H₆FN]⁺ | Loss of the bromine atom ([M-Br]⁺). This is often a prominent peak. |
| 133 | [C₉H₅F]⁺ | Loss of Br and HCN. |
| 113 | [C₇H₃FN]⁺ | Fragment corresponding to the fluorocyanophenyl group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. uantwerpen.be These methods are excellent for identifying the key functional groups present in this compound.
The IR spectrum would clearly show a sharp, strong absorption band for the nitrile (C≡N) stretch. nih.gov Other characteristic peaks would include those for the aromatic C=C stretching, the alkene C=C stretching, C-H stretching (both aromatic and vinylic), and the C-F and C-Br stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the C=C and C≡N bonds, complementing the IR data.
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| C≡N | Stretch | 2220 - 2240 | Strong, Sharp (IR); Strong (Raman) |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |
| Alkene C=C | Stretch | 1640 - 1680 | Medium (IR); Strong (Raman) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium (IR, Raman) |
| Vinylic =C-H | Stretch | 3010 - 3095 | Medium (IR, Raman) |
| C-F | Stretch | 1000 - 1400 | Strong (IR) |
| C-Br | Stretch | 500 - 600 | Medium to Strong (IR) |
X-ray Crystallography for Definitive Solid-State Structure Determination
Table 4: Hypothetical X-ray Crystallographic Data
| Parameter | Description | Example Value |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a, b, c (Å) | Unit cell dimensions | a = 15.1, b = 6.0, c = 22.4 |
| β (°) | Unit cell angle | 129.5° |
| V (ų) | Unit cell volume | 1560 |
| Z | Molecules per unit cell | 4 |
| Bond Length C=C (Å) | Double bond length | 1.34 Å |
| Bond Length C-Br (Å) | Carbon-bromine bond length | 1.90 Å |
| Bond Length C≡N (Å) | Nitrile bond length | 1.15 Å |
| Dihedral Angle | Phenyl ring vs. C=C plane | 25.0° |
Advanced Chromatographic Techniques (e.g., UPLC, GC-MS) for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing complex reaction mixtures.
Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, utilizes smaller stationary phase particles to provide higher resolution, faster analysis times, and greater sensitivity. A reversed-phase UPLC method, coupled with a photodiode array (PDA) detector, would be ideal for determining the purity of the target compound. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. gcms.cz The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. This technique is highly effective for identifying impurities and byproducts in a synthetic sample.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment
While this compound itself is achiral, its derivatives can be chiral. For instance, reactions at the double bond could introduce one or more stereocenters. In such cases, chiroptical spectroscopy becomes essential for determining the absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, primarily probing electronic transitions. nih.gov The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be unambiguously assigned.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. rsc.orgnih.gov VCD provides a wealth of structural information and is a powerful method for determining the absolute configuration of chiral molecules in solution. rsc.org Similar to ECD, the comparison of experimental and computationally predicted VCD spectra allows for definitive stereochemical assignment. rsc.org
In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights and enabling process optimization. nih.govmorressier.comrsc.org The synthesis of this compound, for example from 4-cyano-3-fluorobenzaldehyde, could be monitored using these techniques.
Techniques such as ReactIR (FT-IR) or Raman spectroscopy can be used with immersion probes to track the concentration of reactants, intermediates, and products directly in the reaction vessel. americanpharmaceuticalreview.comuib.no For instance, one could monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the alkene C=C stretch (~1650 cm⁻¹) of the product. This real-time data helps in determining reaction kinetics, identifying reaction endpoints, and detecting the formation of unstable intermediates, leading to improved reaction control and efficiency. americanpharmaceuticalreview.com
No Publicly Available Computational Chemistry Studies Found for this compound
A comprehensive search for computational and theoretical chemistry research on the compound this compound (CAS No. 951888-56-5) has revealed no publicly available studies that would allow for the creation of the requested article.
The user's request for an article structured around a detailed outline of computational chemistry and theoretical studies cannot be fulfilled without fabricating data, which is contrary to the principles of scientific accuracy and integrity. The instructions to generate thorough, informative, and scientifically accurate content, including data tables and detailed research findings, presuppose the existence of such research in the public domain.
The required sections and subsections for the article were:
Computational Chemistry and Theoretical Studies on 2 Bromo 3 4 Cyano 3 Fluorophenyl 1 Propene
Elucidation of Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Data
Without foundational research data from computational studies specifically targeting 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, it is impossible to generate content for these topics that would be both accurate and specific to the molecule .
Therefore, the requested article cannot be produced at this time. Should computational studies on this specific compound be published in the future, the generation of such an article would then become feasible.
Potential Applications of 2 Bromo 3 4 Cyano 3 Fluorophenyl 1 Propene in Chemical Synthesis and Materials Science
As a Versatile Synthetic Building Block for Complex Organic Molecules
The primary role of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene in organic synthesis is as a versatile building block. Its utility stems from the high reactivity of the allylic bromide group, which is an excellent electrophile for a variety of nucleophilic substitution reactions. This allows for the covalent introduction of the entire 3-(4-cyano-3-fluorophenyl)prop-2-en-1-yl moiety into a wide array of molecular scaffolds.
The allylic halide can readily react with a range of nucleophiles under standard conditions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net For instance, it can be used to alkylate amines, alcohols, thiols, and carbanions. Furthermore, allylic halides are valuable precursors in transition metal-catalyzed cross-coupling reactions, reacting with organometallic reagents like organoboronates (in Suzuki-Miyaura coupling) or organozinc compounds to form more complex structures. organic-chemistry.orgnih.gov This reactivity makes it a powerful tool for chemists to assemble intricate molecular architectures. escholarship.org
| Nucleophile Type | Example Nucleophile | Reaction Type | Potential Product Class |
|---|---|---|---|
| Oxygen Nucleophile | Phenoxide (R-O⁻) | Williamson Ether Synthesis | Allyl Aryl Ethers |
| Nitrogen Nucleophile | Primary Amine (R-NH₂) | N-Alkylation | Secondary Allylic Amines |
| Carbon Nucleophile | Malonate Ester Enolate | C-Alkylation | Substituted Allyl Malonates |
| Sulfur Nucleophile | Thiolate (R-S⁻) | S-Alkylation | Allyl Sulfides |
| Organometallic | Arylboronic Acid | Suzuki-Miyaura Coupling | Substituted Allyl Arenes |
Precursor in the Synthesis of Diverse Organofluorine Compounds
Organofluorine compounds are of immense importance in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. This compound is itself an organofluorine compound. Its primary role in this context is not typically to act as a fluorine source, but rather as a specialized reagent for introducing the entire pre-functionalized 4-cyano-3-fluorophenyl group into a target molecule.
By using the synthetic handles present on the bromo-propene side chain, chemists can incorporate this specific fluorinated aromatic ring into larger, more complex systems. The presence of both a fluorine atom and a cyano group on the phenyl ring makes this a particularly interesting moiety for tuning the electronic and lipophilic properties of a final compound, a common strategy in drug design and the development of functional materials. acs.org
Intermediates for Advanced Functional Materials and Polymers
The distinct structural features of this compound suggest its potential as a precursor for advanced materials.
The terminal 1,1-disubstituted alkene functionality (C=CH₂) is a polymerizable group. readchemistry.com This allows the molecule to act as a monomer in addition polymerization reactions. Depending on the initiator used, polymerization could proceed through radical, cationic, or anionic mechanisms. readchemistry.com The presence of the strongly electron-withdrawing cyanofluorophenyl group may particularly favor anionic polymerization pathways. readchemistry.com
The resulting polymer, poly[1-(bromomethyl)-1-(4-cyano-3-fluorobenzyl)ethylene], would feature bulky, highly polar side chains. These side chains would be expected to impart unique physical properties to the polymer, such as a high glass transition temperature, altered solubility, and specific dielectric properties. Furthermore, the bromine atom on each repeating unit would serve as a reactive site for post-polymerization modification, allowing for the synthesis of a wide range of functional graft polymers.
Aromatic rings bearing both cyano and fluoro substituents are common structural motifs in materials designed for optoelectronic applications, most notably in liquid crystals. nist.gov The combination of the electron-withdrawing cyano group and the electronegative fluorine atom creates a strong dipole moment, which is a key feature for materials that respond to electric fields.
It is plausible that this compound could serve as a precursor for liquid crystal monomers. The allyl group can be chemically modified through reactions like hydroboration-oxidation to install a terminal alcohol, which can then be esterified with a mesogenic core to produce the final liquid crystalline material. The 4-cyano-3-fluorophenyl unit would function as a terminal polar group, influencing the mesophase behavior and dielectric anisotropy of the material. nist.gov
Role in the Development of Ligands and Catalysts for Organic Transformations
The structure of this compound allows for its potential conversion into specialized ligands for transition metal catalysis. The allylic bromide can be substituted by donor groups, such as phosphines (via reaction with lithium or potassium phosphides) or amines, to create novel mono- or bidentate ligands.
Additionally, the propene unit can react with low-valent transition metals to form π-allyl metal complexes. uwindsor.calibretexts.org These complexes are crucial intermediates in a multitude of catalytic reactions, including allylic alkylations and cross-coupling reactions. By designing reactions where this compound is a precursor to a catalytically active π-allyl intermediate, new transformations could be developed where the electronic properties of the cyanofluorophenyl group influence the reactivity and selectivity of the catalyst.
Applications as Synthetic Intermediates for Bioactive Molecules (Focus on Synthetic Strategy)
The development of efficient synthetic routes is fundamental to medicinal chemistry and the discovery of new therapeutic agents. nih.gov Substituted phenyl rings and cyano groups are prevalent in a wide range of bioactive molecules and pharmaceuticals. nih.govnih.gov The 4-cyano-3-fluorophenyl moiety, in particular, has been identified as a key component in potent and selective inhibitors of biological targets like the Kir2.1 potassium channel. acs.org
The primary synthetic strategy involving this compound would be its use as a sophisticated alkylating agent. In the synthesis of a potential drug candidate, a core heterocyclic scaffold (e.g., a pyrazole, chromene, or pyridine) containing a nucleophilic site (such as an N-H or O-H group) could be reacted with the compound. nih.govnih.gov This reaction would install the 3-(4-cyano-3-fluorophenyl)prop-2-en-1-yl group onto the core, allowing medicinal chemists to probe the structure-activity relationship of this specific substituent. The double bond within the introduced fragment could also be used for subsequent chemical modifications, such as reduction or oxidation, to further diversify the molecular library.
Future Research Directions and Challenges for 2 Bromo 3 4 Cyano 3 Fluorophenyl 1 Propene
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
A primary focus for future research will be the development of green and efficient synthetic routes to 2-bromo-3-(4-cyano-3-fluorophenyl)-1-propene. Current synthetic strategies for similar compounds often involve multi-step processes that may generate significant chemical waste. Future methodologies should aim for high atom economy, minimizing byproducts and maximizing the incorporation of reactant atoms into the final product. primescholars.comjocpr.com This could involve exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, or developing one-pot synthesis procedures that reduce the need for intermediate purification steps. The principles of green chemistry, such as the use of renewable solvents and energy-efficient reaction conditions, will be paramount in designing these new synthetic pathways. rsc.org
Exploration of Unprecedented Reactivity Modes for Enhanced Functionalization
The diverse functional groups within this compound offer a rich landscape for exploring novel chemical transformations. The vinyl bromide moiety is a prime site for cross-coupling reactions, allowing for the introduction of a wide array of substituents. Future research could investigate its reactivity in Suzuki, Heck, and Sonogashira coupling reactions to form new carbon-carbon bonds. Additionally, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization. The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring also influences the reactivity of the aromatic system, opening possibilities for nucleophilic aromatic substitution reactions.
Expansion of Applications in Emerging Fields of Chemical Science
The potential applications of this compound are vast and extend into several emerging areas of chemical science. Its structural motifs are often found in pharmacologically active molecules, suggesting its potential as a building block in medicinal chemistry for the synthesis of novel therapeutic agents. nih.gov The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates. Furthermore, the conjugated system and the presence of heteroatoms suggest potential applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or as a component in functional polymers.
Addressing Challenges in Stereocontrol and Enantioselective Transformations
For applications in pharmaceuticals and other life sciences, the control of stereochemistry is crucial. Future research must address the challenges of stereocontrol in reactions involving this compound. This includes the development of enantioselective synthetic methods to produce specific stereoisomers. The creation of chiral centers during functionalization reactions will require the use of chiral catalysts or auxiliaries to achieve high levels of enantiomeric excess. Overcoming these challenges will be essential for the synthesis of biologically active compounds with well-defined three-dimensional structures.
Integration with Automated Synthesis and Continuous Flow Chemistry
To accelerate the discovery and optimization of reactions involving this compound, the integration of automated synthesis and continuous flow chemistry will be a key research direction. beilstein-journals.org Automated platforms can enable high-throughput screening of reaction conditions, leading to the rapid identification of optimal synthetic protocols. Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. nih.govresearchgate.netnih.gov Implementing these technologies will streamline the synthesis and functionalization of this compound, making it more accessible for various applications.
Interdisciplinary Research Prospects and Collaborative Avenues for the Chemical Compound
The full potential of this compound will be best realized through interdisciplinary collaborations. Chemists will need to work with pharmacologists to evaluate the biological activity of its derivatives, with materials scientists to explore its applications in advanced materials, and with chemical engineers to develop scalable and efficient manufacturing processes. Such collaborative efforts will be essential to translate the fundamental chemical properties of this compound into practical applications that can address challenges in medicine, technology, and beyond.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene?
- Methodological Answer : The compound can be synthesized via bromination of the parent alkene (e.g., 3-(4-cyano-3-fluorophenyl)-1-propene) using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at 0–5°C to minimize side reactions. The electron-withdrawing cyano and fluorine groups on the phenyl ring may reduce alkene reactivity, necessitating longer reaction times or catalytic Lewis acids (e.g., FeBr₃) .
- Key Considerations :
- Purity of the starting alkene to avoid competing halogenation pathways.
- Use of anhydrous conditions to prevent hydrolysis of the cyano group.
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for alkene protons, fluorine-19 NMR for F-environment analysis).
- X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, especially with halogenated compounds .
- IR Spectroscopy : To validate the presence of nitrile (C≡N stretch ~2200 cm⁻¹) and alkene (C=C stretch ~1600 cm⁻¹) groups.
Advanced Research Questions
Q. How do electron-withdrawing substituents (cyano, fluorine) influence cross-coupling reactivity?
- Methodological Answer : The cyano and fluorine groups enhance the electrophilicity of the alkene and adjacent carbons, facilitating nucleophilic attack or metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the substituents may reduce catalyst accessibility.
- Case Study :
In Pd-catalyzed couplings, bromine acts as a leaving group. The cyano group stabilizes transition states via conjugation, while fluorine’s inductive effect increases oxidative addition efficiency. Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .
Q. What computational methods are suitable for modeling substituent effects on reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic additions.
- Molecular Dynamics (MD) : Simulate steric interactions in catalytic systems (e.g., Pd complexes).
- Software : Gaussian or ORCA for electronic structure analysis; compare with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .
Q. How can conflicting data on reaction yields be resolved when varying substituents?
- Methodological Answer :
- Controlled Experiments : Systematically vary substituents (e.g., replace cyano with nitro) to isolate electronic vs. steric effects.
- Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress and identify intermediates.
- Statistical Analysis : Apply Design of Experiments (DoE) to optimize solvent, temperature, and catalyst ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
